N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide
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Overview
Description
N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide is an organic compound belonging to the benzoxazole family. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxybenzyl group, and a carboxamide group attached to a benzoxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.
Introduction of Methoxybenzyl Group: The next step is the alkylation of the benzoxazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Isopropylation: The isopropyl group is introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for higher yields and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the benzoxazole ring, depending on the electrophile used.
Scientific Research Applications
Chemistry
N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.
Medicine
The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows it to interact with specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-(4-hydroxybenzyl)-1,3-benzoxazole-6-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-isopropyl-2-(4-chlorobenzyl)-1,3-benzoxazole-6-carboxamide: Contains a chlorine atom instead of a methoxy group.
N-isopropyl-2-(4-methylbenzyl)-1,3-benzoxazole-6-carboxamide: Features a methyl group instead of a methoxy group.
Uniqueness
N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-N-propan-2-yl-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)20-19(22)14-6-9-16-17(11-14)24-18(21-16)10-13-4-7-15(23-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUFWDBDYRAYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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